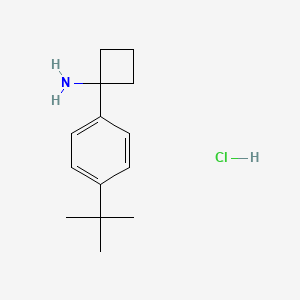

1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride

Description

1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride is an arylcycloalkylamine hydrochloride salt characterized by a cyclobutane ring substituted with an amine group and a para-substituted tert-butylphenyl moiety. As a hydrochloride salt, the compound is expected to exhibit moderate water solubility due to ionic character.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14;/h5-8H,4,9-10,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYXNAPUBWPLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243505-03-3 | |

| Record name | 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride typically involves multiple steps, starting with the preparation of the phenyl group substituted with a tert-butyl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 4-(tert-Butyl)phenyl compound is then subjected to further reactions to introduce the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups on the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.

Mechanism of Action

The mechanism by which 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS: 952289-92-8)

- Key Differences :

- Ring Size : Cyclopropane (3-membered) vs. cyclobutane (4-membered). Cyclopropane’s higher ring strain may reduce stability and alter reactivity compared to the less-strained cyclobutane .

- Substituent : Bromine (electron-withdrawing) vs. tert-butyl (electron-donating). Bromine’s polarizability could enable halogen bonding, whereas the tert-butyl group enhances lipophilicity and steric hindrance .

- Molecular Weight : 248.55 g/mol (C₉H₁₁BrClN) vs. ~238.5 g/mol (estimated for the target compound, C₁₄H₂₁ClN). The tert-butyl group increases carbon content but reduces molecular weight compared to bromine’s heavy atom contribution .

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (CAS: 97928-18-2)

- Key Differences: Functional Group: Ketone (butanone) vs. amine (cyclobutanamine). Substituent: A 4-hydroxypiperidinyl group adds hydrogen-bonding capability and complexity, contrasting with the simpler cyclobutanamine structure .

Physicochemical Properties

Biological Activity

1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride (CAS No. 2243505-03-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound is characterized by its unique cyclobutane ring, which contributes to its biological activity.

Chemical Structure:

- Molecular Formula: C13H18ClN

- Molecular Weight: 227.75 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific biological targets, including receptors and enzymes. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those related to mood and anxiety regulation.

Pharmacological Effects

- Neurotransmitter Modulation: Initial findings indicate that the compound may act as a modulator of serotonin and norepinephrine pathways, which are crucial in the treatment of depression and anxiety disorders.

- Antitumor Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: Emerging data point to its efficacy against certain bacterial strains, indicating a possible role in combating antibiotic resistance.

Case Studies

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of this compound on human glioma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor properties.

- Neuropharmacological Evaluation: In behavioral assays using rodent models, the compound demonstrated anxiolytic-like effects comparable to established anxiolytics, supporting its potential use in treating anxiety disorders.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or strain-driven ring closure under controlled temperature (e.g., –78°C to room temperature) .

- Step 2 : Introduction of the 4-(tert-butyl)phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, using palladium catalysts or Lewis acids like AlCl₃ .

- Step 3 : Amine functionalization followed by HCl salt formation to enhance solubility .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Monitor purity via HPLC (>98%) .

Q. How does the cyclobutane ring influence the compound’s physicochemical properties, and what analytical techniques are used to characterize these effects?

- Methodological Answer : The strained cyclobutane ring increases molecular rigidity, affecting:

- Solubility : Enhanced water solubility due to hydrochloride salt formation (verified via gravimetric analysis) .

- Stability : Susceptibility to ring-opening under acidic conditions (pH < 3). Monitor via stability-indicating HPLC .

- Characterization Tools :

- NMR : ¹H/¹³C NMR to confirm ring integrity and substituent positions (e.g., cyclobutane protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the tert-butylphenyl group relative to the amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Variability in Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor binding) and buffer pH (7.4 ± 0.2).

- Off-Target Effects : Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional cAMP assays for activity) .

- Data Analysis : Apply statistical rigor (e.g., Grubbs’ test for outliers) and meta-analysis to reconcile EC₅₀ discrepancies .

Q. What in silico methods are recommended to predict the compound’s interactions with neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with 5-HT receptors. Prioritize docking grids centered on conserved residues (e.g., Asp155 in 5-HT₂A) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (20–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze hydrogen bond occupancy (>50% indicates stable interactions) .

- Pharmacophore Modeling : Identify critical features (e.g., amine group for ionic interactions, tert-butyl for hydrophobic pockets) using MOE or Phase .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous and organic phases?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and N95 masks to prevent inhalation of crystalline particles .

- Solubility Management : Dissolve in deionized water (up to 50 mg/mL) under fume hood; avoid organic solvents (e.g., DMSO) without proper ventilation .

- Waste Disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.